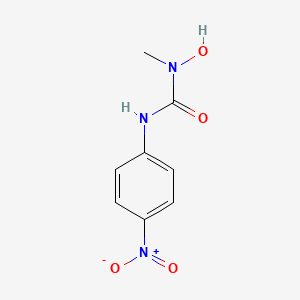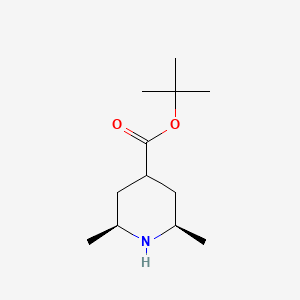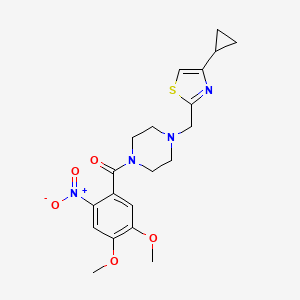
(2,3-bis(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-bis(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide is a useful research compound. Its molecular formula is C32H31N3O4 and its molecular weight is 521.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Effects and Potential Applications
Neurological and Cardiovascular Effects :
- IY-80843, a potent H2-receptor antagonist with a structure similar to the compound , has been observed to cause ptosis, suppression of locomotion, hypothermia, prolongation of sleeping time, and hypotensive effects in mice, rats, and dogs. These effects indicate a potential influence on the central nervous and cardiovascular systems and suggest applications in related therapeutic areas (Kim et al., 1995).
Metabolic Pathways :
- The metabolic disposition of compounds structurally similar to (2,3-bis(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide has been studied, revealing the formation of water-soluble glucuronides. These studies provide insights into the biotransformation and potential detoxification mechanisms of such compounds, which could be relevant for pharmaceutical applications and safety assessments (Mutlib & Abbott, 1992).
Therapeutic and Antioxidant Effects
Antioxidant Properties :
- Research on compounds with structural similarities has highlighted antioxidant properties, particularly in mitigating the toxicity of organic mercury poisoning. This suggests potential therapeutic applications in protecting against oxidative stress and related pathologies (Kling et al., 1987).
Anti-Inflammatory and Analgesic Properties :
- Some compounds with similar structures have shown considerable in vivo anti-inflammatory activity, comparing favorably with known anti-inflammatory drugs like ketoprofen. This indicates potential use in the treatment of inflammation-related conditions (Girgis & Ellithey, 2006).
- Additionally, certain compounds exhibited significant analgesic effects in preclinical models, indicating potential use in pain management therapies (Okunrobo & Usifoh, 2006).
Imaging and Diagnostic Applications
- Imaging Solid Tumors :
- Some benzamide analogs structurally related to the compound have been used in PET imaging for assessing the sigma2 receptor status of solid tumors, suggesting potential diagnostic or therapeutic monitoring applications (Tu et al., 2007).
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,3-bis(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O4/c1-34(2)23-13-11-22(12-14-23)33-31(36)29-27-7-5-6-8-28(27)32(37)35(24-15-19-26(39-4)20-16-24)30(29)21-9-17-25(38-3)18-10-21/h5-20,29-30H,1-4H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKVWRLCUMUBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)





![4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2578125.png)
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)
![(2S)-2-{[3-(diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2578130.png)
amine hydrochloride](/img/no-structure.png)

